α-[N-(p-Chlorobenzyl)amino]-o-hydroxybenzylphosphonic acid hydrogen butyl ester α-[N-(p-Chlorobenzyl)amino]-o-hydroxybenzylphosphonic acid hydrogen butyl ester
Brand Name: Vulcanchem
CAS No.: 105660-02-4
VCID: VC0034738
InChI: InChI=1S/C18H23ClNO4P/c1-2-3-12-24-25(22,23)18(16-6-4-5-7-17(16)21)20-13-14-8-10-15(19)11-9-14/h4-11,18,20-21H,2-3,12-13H2,1H3,(H,22,23)
SMILES: CCCCOP(=O)(C(C1=CC=CC=C1O)NCC2=CC=C(C=C2)Cl)O
Molecular Formula: C18H23ClNO4P
Molecular Weight: 383.809

α-[N-(p-Chlorobenzyl)amino]-o-hydroxybenzylphosphonic acid hydrogen butyl ester

CAS No.: 105660-02-4

Main Products

VCID: VC0034738

Molecular Formula: C18H23ClNO4P

Molecular Weight: 383.809

α-[N-(p-Chlorobenzyl)amino]-o-hydroxybenzylphosphonic acid hydrogen butyl ester - 105660-02-4

CAS No. 105660-02-4
Product Name α-[N-(p-Chlorobenzyl)amino]-o-hydroxybenzylphosphonic acid hydrogen butyl ester
Molecular Formula C18H23ClNO4P
Molecular Weight 383.809
IUPAC Name butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid
Standard InChI InChI=1S/C18H23ClNO4P/c1-2-3-12-24-25(22,23)18(16-6-4-5-7-17(16)21)20-13-14-8-10-15(19)11-9-14/h4-11,18,20-21H,2-3,12-13H2,1H3,(H,22,23)
Standard InChIKey LMMWULIBCFORPP-UHFFFAOYSA-N
SMILES CCCCOP(=O)(C(C1=CC=CC=C1O)NCC2=CC=C(C=C2)Cl)O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator